REACTION_CXSMILES
|
[BH4-].[Na+].C([O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13][CH3:14])=[C:9]([O:15][CH3:16])[CH:8]=1)C=C.Cl.O>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CCOC(C)=O>[CH3:16][O:15][C:9]1[CH:8]=[C:7]([OH:6])[CH:12]=[CH:11][C:10]=1[S:13][CH3:14] |f:0.1,^1:27,29,48,67|
|
Name
|
|
Quantity
|
18.92 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC(=C(C=C1)SC)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.14 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated to 45° C. for 14 h
|
Duration
|
14 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling in an ice-bath
|
Type
|
CUSTOM
|
Details
|
the aqueous phase separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a black solid (40 g) which
|
Type
|
CUSTOM
|
Details
|
was purified by flash column chromatography on silica gel eluting with EtOAc:pentane (1:9 to 3:7)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1SC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.07 mol | |
AMOUNT: MASS | 11.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 56.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |